molecular formula C16H14ClFN2S B5763617 N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No.: B5763617
M. Wt: 320.8 g/mol
InChI Key: AMHHZAWQGDLIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide typically involves the reaction of 3-chloro-4-fluoroaniline with isoquinoline derivatives under specific conditions. One common method involves the use of thionyl chloride and subsequent reaction with isoquinoline . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as chlorination, fluorination, and cyclization, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is unique due to its specific isoquinoline structure, which imparts distinct biological activities and chemical properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2S/c17-14-9-13(5-6-15(14)18)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHHZAWQGDLIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.